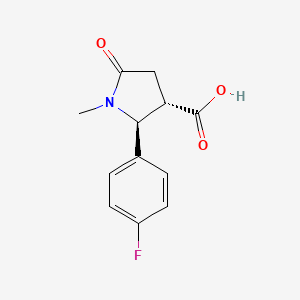

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 4-fluorophenyl substituent at the C2 position, a methyl group at N1, and a carboxylic acid group at C2. The stereochemistry (2S,3S) is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name |

(2S,3S)-2-(4-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFCYESBJWJEMX-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Applications

The increasing prevalence of antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. Research indicates that derivatives of oxopyrrolidine compounds, including (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, exhibit significant antimicrobial activity against various Gram-positive bacteria and pathogenic fungi.

Structure-Dependent Antimicrobial Activity

Studies have shown that the structural modifications of oxopyrrolidine derivatives can enhance their antimicrobial efficacy. For instance, a study highlighted the in vitro activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens such as Staphylococcus aureus and Acinetobacter baumannii. These compounds demonstrated a structure-dependent relationship with their antimicrobial activity, suggesting that similar modifications could be beneficial for this compound .

| Pathogen | Activity Detected |

|---|---|

| Staphylococcus aureus | Significant inhibition observed |

| Acinetobacter baumannii | Effective against resistant strains |

| Klebsiella pneumoniae | Moderate activity noted |

| Candida auris | Potential effectiveness indicated |

Anticancer Properties

In addition to its antimicrobial potential, this compound and its derivatives have been explored for their anticancer activities.

Cytotoxicity Studies

Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with a 3,5-dichloro substitution demonstrated potent anticancer activity in an A549 human lung cancer cell culture model. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 5-fluorobenzimidazole derivative | A549 | 15 |

| (2S,3S)-2-(4-Fluorophenyl)... | Various cancer lines | TBD |

Drug Development Potential

The unique structural features of this compound position it as a promising scaffold for drug development.

Selective Targeting Mechanisms

The compound's ability to selectively target specific pathways involved in bacterial resistance and cancer cell proliferation makes it a candidate for further investigation. The development of selective androgen receptor modulators based on oxazolidine frameworks has also been noted, indicating potential applications in hormone-related therapies .

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Key Differences: Replaces the 4-fluorophenyl group with a benzodioxol-5-yl moiety at C3. Introduces a urea-linked trifluoromethylphenyl group at C3 instead of a carboxylic acid.

- Synthetic Data: Crude yield: 68% (vs. Purity: >99% (HPLC), indicating robust synthesis protocols. Spectroscopic data (FTIR: 1675 cm⁻¹ for carbonyl; MS: m/z 466 [M+H]⁺) provides benchmarks for structural validation .

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

- Key Differences: Replaces the pyrrolidine ring with a morpholine scaffold. Incorporates a triazolone group and bis(trifluoromethyl)phenyl substituent.

Functional Group Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Key Differences :

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Key Differences :

Physicochemical and Pharmacological Comparisons

| Property | (2S,3S)-Target Compound | (±)-(3R,4S)-Benzodioxol Analogue | Aprepitant |

|---|---|---|---|

| Core Structure | Pyrrolidine | Pyrrolidine | Morpholine |

| Key Substituents | 4-Fluorophenyl, COOH | Benzodioxol, Urea, CF₃ | Bis(CF₃), Triazolone |

| Polarity | High (COOH) | Moderate (urea, CF₃) | Low (CF₃, ether) |

| Therapeutic Potential | Underexplored | Enzyme inhibition (implied) | Antiemetic (FDA-approved) |

| Synthetic Feasibility | Not reported | High (68% yield) | Industrial-scale |

Research Implications and Gaps

- Structural Insights : The 4-fluorophenyl group’s role in π-stacking and fluorine’s electronegativity is consistent across analogues, but ring size (pyrrolidine vs. morpholine) dictates conformational flexibility .

- Synthetic Challenges : The parent compound lacks reported yield or purity data, unlike its benzodioxol analogue, suggesting a need for optimized protocols.

- Biological Data: While Aprepitant demonstrates clinical success, the target compound’s pharmacological profile remains uncharacterized.

Biological Activity

(2S,3S)-2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14FNO3

- Molecular Weight : 239.24 g/mol

This compound features a pyrrolidine ring with a carboxylic acid group and a fluorophenyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive pathogens. The following table summarizes its efficacy against selected strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Streptococcus pneumoniae | 16 µg/mL | Bacteriostatic |

| Enterococcus faecalis | 32 µg/mL | Bactericidal |

These results indicate that the compound exhibits promising activity against multidrug-resistant strains, which is critical given the rising concern over antimicrobial resistance .

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound, particularly against human lung adenocarcinoma (A549) cells. The following data illustrates its effectiveness:

| Concentration (µM) | Cell Viability (%) | Control (Cisplatin) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 65 |

| 50 | 60 | 45 |

| 100 | 30 | 20 |

At a concentration of 100 µM, this compound significantly reduced cell viability compared to cisplatin, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. For antimicrobial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways. In cancer cells, it may induce apoptosis or inhibit proliferation through mechanisms similar to those employed by known chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Resistance : A study published in MDPI explored the effectiveness of various derivatives of pyrrolidine compounds against resistant strains of bacteria. The findings indicated that modifications at the phenyl position significantly enhanced antimicrobial activity, making this compound a candidate for further development .

- Anticancer Efficacy in A549 Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on A549 cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent in lung cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.